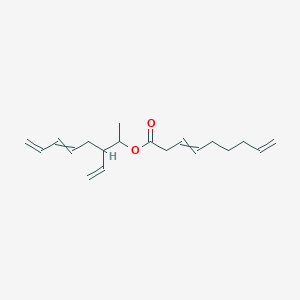![molecular formula C19H13BrN2O2S B14604709 N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide CAS No. 58554-32-8](/img/structure/B14604709.png)
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-bromobenzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting intermediate is then treated with an amine, such as naphthylamine, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxyphenyl)naphthalene-1-carboxamide
- N-(3-Methoxyphenyl)naphthalene-1-carboxamide
- N-(3-Methylphenyl)naphthalene-1-carboxamide
- N-(4-Methylphenyl)naphthalene-1-carboxamide
- N-(3-Fluorophenyl)naphthalene-1-carboxamide
Uniqueness
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide is unique due to the presence of the bromobenzenecarbothioyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Numéro CAS |
58554-32-8 |
|---|---|
Formule moléculaire |
C19H13BrN2O2S |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H13BrN2O2S/c20-14-10-8-13(9-11-14)18(25)22-19(24)21-17(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,21,22,23,24,25) |
Clé InChI |
QBVHNBJGVPLDOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC(=S)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
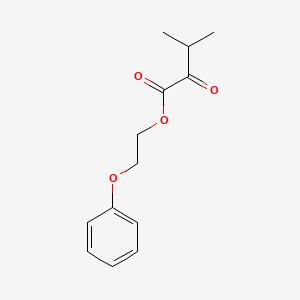
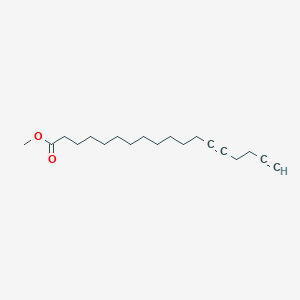
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
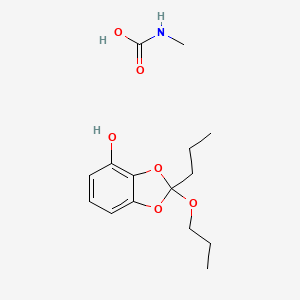
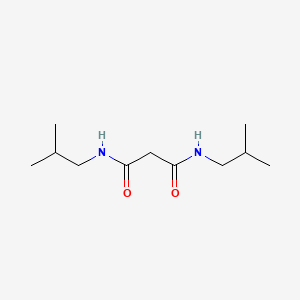
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)
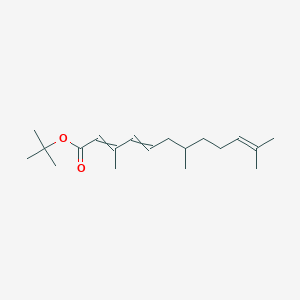
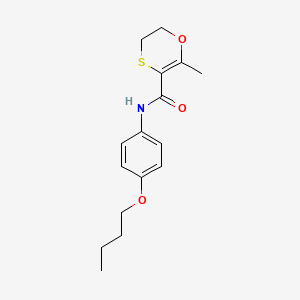
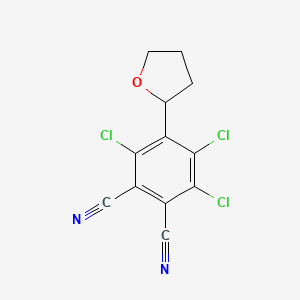
![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
